molecular formula C11H12ClNO B2606543 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 6514-50-7

2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No. B2606543
CAS RN: 6514-50-7
M. Wt: 209.67
InChI Key: PXOJBWMHNNIZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide, also known as 2-chloro-N-indenylacetamide, is a novel compound with a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a melting point of 131-133 °C and a boiling point of 221-223 °C. It is soluble in water, methanol, and ethanol, and is insoluble in ether and benzene. This compound has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Anticancer Activity

2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide derivatives have been studied for their potential in anticancer treatments. For instance, certain derivatives exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Antibacterial Agents

Derivatives of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide have been synthesized and tested for antibacterial activity. These compounds demonstrated significant antibacterial properties, indicating their potential use in combating bacterial infections (Ramalingam et al., 2019).

Herbicidal Use

Research has shown that compounds related to 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide, such as chloroacetamide herbicides, are effective in agricultural applications. These herbicides are used to control annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

Analgesic and Anti-inflammatory Activities

Some derivatives of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide have been explored for their analgesic and anti-inflammatory properties. These compounds have shown potential in relieving pain and reducing inflammation (Alagarsamy et al., 2015).

Interaction with Biological Systems

Studies have been conducted on the interaction of chloroacetamide compounds with biological systems, such as their metabolism in human and rat liver microsomes. This research is crucial for understanding the potential human health impacts of these compounds (Coleman et al., 2000).

Synthesis and Characterization

Significant research has been dedicated to synthesizing various derivatives of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide and characterizing their structures and properties. This includes studies on their crystal structures, NMR spectroscopy, and other analytical methods (Nikonov et al., 2016).

Soil Interaction and Agricultural Impact

Research into how derivatives of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide interact with soil and its effect on agricultural crops has been conducted. This includes studying the reception and activity of related herbicides in different soil conditions and their impact on crop growth (Banks & Robinson, 1986).

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-11(14)13-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOJBWMHNNIZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.